1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM
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Overview
Description
1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with the molecular formula C20H24ClN2O2+. This compound is characterized by the presence of a benzimidazole ring substituted with a chlorophenoxy group, a hydroxypropyl chain, and a propyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with epichlorohydrin to form 3-(3-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1-methyl-2-propylbenzimidazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, phenolic derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit histamine release by blocking specific receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.
MCPA (4-chloro-2-methylphenoxyacetic acid): Another herbicide with a similar phenoxy structure.
Chlorphenesin: A muscle relaxant with a similar chlorophenoxy group
Uniqueness
1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its combination of a benzimidazole ring with a chlorophenoxy group and a hydroxypropyl chain. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research .
Properties
Molecular Formula |
C20H24ClN2O2+ |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H24ClN2O2/c1-3-7-20-22(2)18-10-4-5-11-19(18)23(20)13-16(24)14-25-17-9-6-8-15(21)12-17/h4-6,8-12,16,24H,3,7,13-14H2,1-2H3/q+1 |
InChI Key |
MWUMFOOHFIHXEB-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C |
Origin of Product |
United States |
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